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Abstract
RG7167, also known as RO4987655 and CH4987655, is a potent and selective, orally

bioavailable, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase

kinase). As an allosteric inhibitor, RG7167 binds to a site distinct from the ATP-binding pocket,

offering high selectivity and a distinct mechanism of action. This technical guide provides a

comprehensive overview of the chemical structure, properties, and pharmacological profile of

RG7167. It includes detailed summaries of its preclinical and clinical data, experimental

methodologies for its evaluation, and a visual representation of its target signaling pathway.

The development of RG7167 was discontinued in Phase I clinical trials.

Chemical Structure and Properties
RG7167 is a complex synthetic organic molecule. Its chemical identity and key

physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of RG7167
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Identifier Value

Systematic Name
N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-

fluoro-4-iodophenyl)amino)benzamide

Synonyms RG7167, RO4987655, CH4987655

CAS Number 874101-00-5

Canonical SMILES
FC1=C(C=C(I)C=C1)NC2=C(C(=C(C=C2)F)CN

3C(=O)CCCO3)C(=O)NOCCO

Table 2: Physicochemical Properties of RG7167
Property Value

Molecular Formula C20H19F3IN3O5

Molecular Weight 565.28 g/mol

Appearance White to off-white solid

Solubility
Insoluble in water. Soluble in DMSO (100

mg/mL) and Ethanol (16 mg/mL).[1]

Mechanism of Action and Signaling Pathway
RG7167 is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key

components of the RAS/RAF/MEK/ERK signaling cascade.[2][3] This pathway is a critical

regulator of fundamental cellular processes, including proliferation, differentiation, survival, and

migration.[3] Dysregulation of the RAS/RAF/MEK/ERK pathway, often through mutations in

BRAF or RAS genes, is a hallmark of many human cancers.[3]

By binding to an allosteric pocket on the MEK enzymes, RG7167 prevents their

phosphorylation and activation by upstream RAF kinases. This, in turn, blocks the

phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. The

inhibition of ERK signaling leads to the suppression of cell proliferation and the induction of

apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.
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Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of RG7167.

Pharmacological Properties
In Vitro Activity
RG7167 demonstrates potent and selective inhibition of MEK1/2 kinases and robust anti-

proliferative activity in various cancer cell lines, particularly those harboring BRAF or KRAS

mutations.

Table 3: In Vitro Activity of RG7167
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Assay Target/Cell Line IC50 Reference

MEK1/2 Kinase Assay MEK1/2 5.2 nM [4][5]

Cell Proliferation

Assay

NCI-H2122 (KRAS

mutant)
6.5 nM [4][6]

Pharmacokinetics
Pharmacokinetic studies in both preclinical models and human clinical trials have characterized

the absorption, distribution, metabolism, and excretion of RG7167.

Table 4: Human Pharmacokinetic Parameters of RG7167
(Phase I)

Parameter Value Reference

Time to Maximum

Concentration (Tmax)
~1 hour [5]

Terminal Half-life (t1/2) ~4-25 hours [5][7]

Dose Proportionality
Linear exposures from 0.5 to 4

mg
[5]

Experimental Protocols
The following sections outline the general methodologies employed in the preclinical and

clinical evaluation of RG7167.

MEK1/2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of RG7167 in inhibiting the enzymatic activity of

MEK1 and MEK2.

Methodology:

Reagents: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate,

ATP, and the test compound (RG7167) at various concentrations.
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Procedure: The assay is typically performed in a 96- or 384-well plate format. MEK1 or

MEK2 is incubated with varying concentrations of RG7167. The kinase reaction is initiated by

the addition of a mixture of ATP and inactive ERK2.

Detection: After a defined incubation period, the amount of phosphorylated ERK2 is

quantified. This can be achieved through various methods, including ELISA with a phospho-

ERK specific antibody or using radio-labeled ATP and measuring the incorporation of the

radioactive phosphate into ERK2.

Data Analysis: The concentration of RG7167 that inhibits 50% of the MEK kinase activity

(IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of RG7167 on cancer cell lines.

Methodology:

Cell Culture: Cancer cell lines of interest (e.g., those with known BRAF or KRAS mutations)

are cultured in appropriate media and conditions.

Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of

RG7167 for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,

such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which

correlates with the number of viable cells.

Data Analysis: The IC50 value, representing the concentration of RG7167 that inhibits cell

growth by 50%, is determined from the dose-response curve.

Western Blotting for Phospho-ERK
Objective: To confirm the mechanism of action of RG7167 by measuring the inhibition of ERK

phosphorylation in treated cells.

Methodology:
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Cell Treatment and Lysis: Cancer cells are treated with RG7167 for a specific duration.

Following treatment, the cells are lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size

using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a nitrocellulose or PVDF membrane.

Immunoblotting: The membrane is incubated with primary antibodies specific for

phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with

a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

Detection: The protein bands are visualized using a chemiluminescent substrate and an

imaging system. The intensity of the p-ERK band relative to the total ERK band is quantified

to determine the extent of ERK inhibition.

In Vitro Assays In Vivo & Clinical Studies

MEK Kinase Assay Cell Proliferation Assay Western Blot (p-ERK) Xenograft Models Pharmacokinetics/
Pharmacodynamics Phase I Clinical Trial

Click to download full resolution via product page

Figure 2: A simplified workflow for the preclinical and clinical evaluation of RG7167.

Clinical Development and Status
RG7167 progressed to Phase I clinical trials for the treatment of advanced solid tumors.[2]

These studies aimed to determine the maximum tolerated dose (MTD), safety,

pharmacokinetics, and preliminary anti-tumor activity.[7] While the trials demonstrated a

manageable safety profile and evidence of target engagement, the development of RG7167
was ultimately discontinued.[2]
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Conclusion
RG7167 is a well-characterized, potent, and selective allosteric inhibitor of MEK1/2. Its

mechanism of action through the inhibition of the RAS/RAF/MEK/ERK signaling pathway has

been extensively validated in preclinical studies. While its clinical development has been

halted, the data and knowledge generated from the investigation of RG7167 continue to be

valuable for the broader field of MEK inhibitor research and the development of targeted cancer

therapies. This technical guide provides a comprehensive resource for researchers and

scientists working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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